(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13469054
Molecular Formula: C15H23FN2O
Molecular Weight: 266.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23FN2O |
|---|---|
| Molecular Weight | 266.35 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C15H23FN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | TZWHMKXVULIZCI-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1F)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1=CC=CC=C1F)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC=CC=C1F)C(C)C)N |
Introduction
(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral organic compound belonging to the class of amides. It features a stereogenic center and is characterized by its fluorinated benzyl group, isopropyl substituent, and methylated butyramide backbone. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug discovery.
Synthesis
The synthesis of (S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide typically involves:
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Starting Materials:
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A precursor containing the fluorobenzyl moiety.
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Isopropylamine or derivatives.
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A chiral amino acid derivative such as (S)-valine.
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Reaction Steps:
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The coupling of the fluorobenzyl group with the amide backbone via amination.
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Protection and deprotection steps to ensure stereochemical integrity at the chiral center.
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Purification through recrystallization or chromatography.
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This process ensures high enantiomeric purity, critical for biological activity.
Biological Activity
(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide has been studied for its potential pharmacological properties:
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Enzyme Inhibition:
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The compound may act as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
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Receptor Binding:
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The fluorobenzyl group enhances binding affinity in receptor-ligand interactions, particularly in CNS-targeted therapies.
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Preliminary Studies:
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In silico docking suggests potential activity against key biological targets such as proteases or kinases.
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Applications in Drug Design
(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide has potential applications in:
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CNS Disorders:
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The fluorinated aromatic ring is known to enhance blood-brain barrier penetration, making it a candidate for neurological drugs.
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Oncology:
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Amides with fluorinated benzyl groups have shown promise as anticancer agents by targeting specific pathways involved in tumor growth.
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Anti-inflammatory Agents:
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Structural analogs have demonstrated activity against inflammatory mediators like cyclooxygenase enzymes.
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Analytical Characterization
The compound can be characterized using advanced analytical techniques:
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NMR Spectroscopy:
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Proton () and carbon () NMR provide detailed information about the molecular structure and stereochemistry.
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Mass Spectrometry (MS):
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Confirms molecular weight and purity.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as the amide bond.
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X-Ray Crystallography:
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Determines the three-dimensional structure and confirms chirality.
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Safety and Toxicology
Preliminary safety data indicate:
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Low acute toxicity in animal models.
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Potential for mild irritation upon contact with skin or mucous membranes.
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Further studies needed to evaluate long-term effects and environmental impact.
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